molecular formula C15H23NO B11810374 1-Isopropyl-2-(4-methoxyphenyl)piperidine CAS No. 1355218-83-5

1-Isopropyl-2-(4-methoxyphenyl)piperidine

Cat. No.: B11810374
CAS No.: 1355218-83-5
M. Wt: 233.35 g/mol
InChI Key: IIKKDXLTPBJVHS-UHFFFAOYSA-N
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Description

Piperidine derivatives are widely studied due to their significant biological and pharmaceutical activities . This compound, with its specific isopropyl and methoxyphenyl substitutions, offers interesting properties that make it a subject of scientific research.

Preparation Methods

One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-Isopropyl-2-(4-methoxyphenyl)piperidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Isopropyl-2-(4-methoxyphenyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Isopropyl-2-(4-methoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act on various enzymes or receptors, leading to changes in cellular processes. For example, piperidine derivatives are known to interact with neurotransmitter receptors, influencing neurological functions . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Isopropyl-2-(4-methoxyphenyl)piperidine can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant potential in various scientific fields Its unique structure and reactivity make it a valuable subject of research in chemistry, biology, medicine, and industry

Properties

CAS No.

1355218-83-5

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1-propan-2-ylpiperidine

InChI

InChI=1S/C15H23NO/c1-12(2)16-11-5-4-6-15(16)13-7-9-14(17-3)10-8-13/h7-10,12,15H,4-6,11H2,1-3H3

InChI Key

IIKKDXLTPBJVHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCCC1C2=CC=C(C=C2)OC

Origin of Product

United States

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